molecular formula C20H27BrN2O2S B4707453 1-(1-adamantyl)-4-[(4-bromophenyl)sulfonyl]piperazine

1-(1-adamantyl)-4-[(4-bromophenyl)sulfonyl]piperazine

Cat. No. B4707453
M. Wt: 439.4 g/mol
InChI Key: ITTRFDOGOCJNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantyl)-4-[(4-bromophenyl)sulfonyl]piperazine, also known as A-317491, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. This compound is a selective antagonist of the P2X3 receptor, which is involved in pain signaling pathways.

Mechanism of Action

The P2X3 receptor is a ligand-gated ion channel that is activated by ATP. Activation of this receptor leads to the influx of calcium ions, which can trigger pain signaling pathways. 1-(1-adamantyl)-4-[(4-bromophenyl)sulfonyl]piperazine is a selective antagonist of the P2X3 receptor, which means that it can block the activation of this receptor by ATP. By blocking the P2X3 receptor, this compound can effectively reduce pain signaling pathways and alleviate chronic pain.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound can effectively reduce pain in animal models of chronic pain. The compound has also been shown to have a low toxicity profile and does not produce significant adverse effects. This compound has been studied for its potential use in treating other conditions, such as bladder dysfunction and cough. The compound has been shown to be effective in reducing bladder hyperactivity and cough reflex sensitivity.

Advantages and Limitations for Lab Experiments

1-(1-adamantyl)-4-[(4-bromophenyl)sulfonyl]piperazine has several advantages for lab experiments. The compound is highly selective for the P2X3 receptor, which means that it can be used to study the role of this receptor in pain signaling pathways. This compound has also been shown to have a low toxicity profile and does not produce significant adverse effects. However, there are also limitations to the use of this compound in lab experiments. The compound is not suitable for in vivo studies in humans due to its potential toxicity. Additionally, the compound has a short half-life, which can make it difficult to study the long-term effects of the compound.

Future Directions

There are several future directions for the study of 1-(1-adamantyl)-4-[(4-bromophenyl)sulfonyl]piperazine. One direction is to further investigate the potential use of the compound in treating other conditions, such as bladder dysfunction and cough. Another direction is to develop more potent and selective P2X3 receptor antagonists that can be used in human studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential role in pain signaling pathways.

Scientific Research Applications

1-(1-adamantyl)-4-[(4-bromophenyl)sulfonyl]piperazine has been extensively studied for its potential use as a therapeutic agent for chronic pain. The compound has been shown to be a selective antagonist of the P2X3 receptor, which is involved in pain signaling pathways. Studies have demonstrated that this compound can effectively reduce pain in animal models of chronic pain, including neuropathic pain and inflammatory pain. The compound has also been studied for its potential use in treating other conditions, such as bladder dysfunction and cough.

properties

IUPAC Name

1-(1-adamantyl)-4-(4-bromophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27BrN2O2S/c21-18-1-3-19(4-2-18)26(24,25)23-7-5-22(6-8-23)20-12-15-9-16(13-20)11-17(10-15)14-20/h1-4,15-17H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTRFDOGOCJNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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